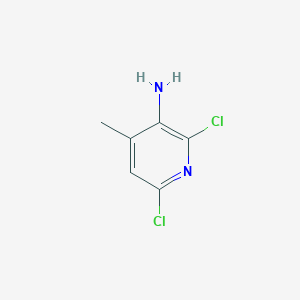

2,6-Dichloro-4-methylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2. It has an average mass of 177.031 Da and a monoisotopic mass of 175.990799 Da .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylpyridin-3-amine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 2nd and 6th positions by chlorine atoms and at the 4th position by a methyl group. An amino group is attached at the 3rd position .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 327.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 57.0±3.0 kJ/mol and it has a flash point of 152.0±26.5 °C .Aplicaciones Científicas De Investigación

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield. These derivatives were further analyzed using Density Functional Theory (DFT) studies, which suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

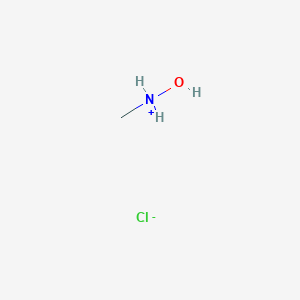

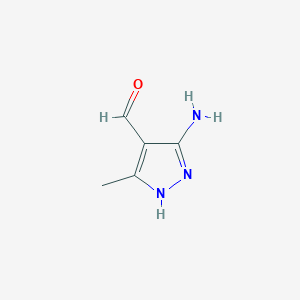

Application 2: Synthesis of Pyrimidine-Based Compounds

- Summary of the Application : This compound is used in the synthesis of functionalized pyrimidines with amino and halogen groups, which are suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

- Methods of Application : The synthesis involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Application 3: Preparation of Compound A

- Summary of the Application : “2,6-Dichloro-4-methylpyridin-3-amine” is used in a process for preparing compound A, which involves several steps including admixing with other compounds .

- Methods of Application : The process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C); then admixing Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) to form 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E); and finally admixing Compound E and a second base to form a product mixture comprising Compound A and the second base .

- Results or Outcomes : The result is the successful synthesis of Compound A .

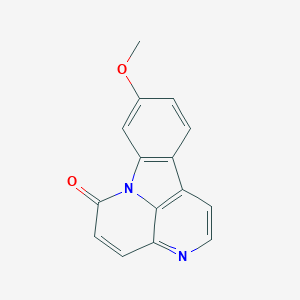

Application 4: Synthesis of Highly Substituted 2,3-Dihydropyrimido

- Summary of the Application : This compound is used in the synthesis of highly substituted 2,3-dihydropyrimido .

- Methods of Application : The synthesis involves a series of reactions, including aromatic nucleophilic substitution .

- Results or Outcomes : The result is the successful synthesis of highly substituted 2,3-dihydropyrimido .

Application 5: Synthesis of 2,6-Dichloro-N-methylpyridin-4-amine

- Summary of the Application : “2,6-Dichloro-4-methylpyridin-3-amine” is used in the synthesis of 2,6-Dichloro-N-methylpyridin-4-amine .

- Methods of Application : The synthesis involves a series of reactions .

- Results or Outcomes : The result is the successful synthesis of 2,6-Dichloro-N-methylpyridin-4-amine .

Application 6: Synthesis of 7

Safety And Hazards

When handling 2,6-Dichloro-4-methylpyridin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

2,6-dichloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULKGEJDEAKINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351473 |

Source

|

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylpyridin-3-amine | |

CAS RN |

129432-25-3 |

Source

|

| Record name | 2,6-Dichloro-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129432-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)